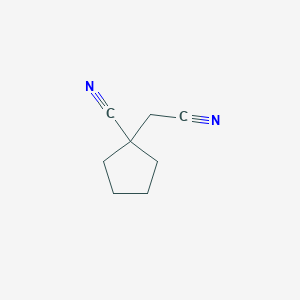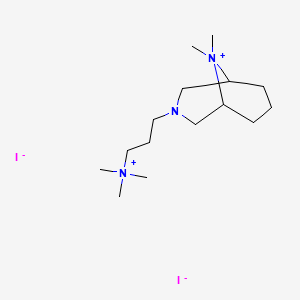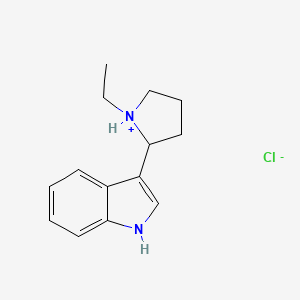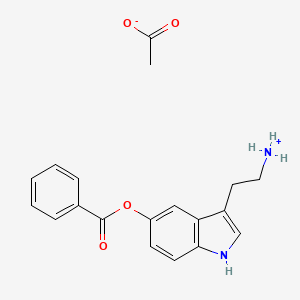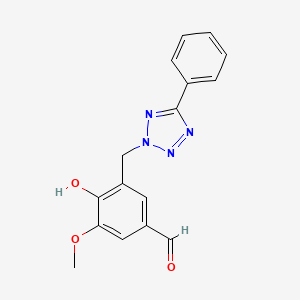
4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- is a synthetic organic compound that belongs to the class of piperidinol derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- typically involves multi-step organic reactions. The starting materials often include p-chlorophenyl derivatives and cyclopropyl phenyl compounds. The key steps may involve:
Formation of the piperidinol ring: This can be achieved through cyclization reactions.
Introduction of the p-chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the cyclopropyl group: This can be done through cyclopropanation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- involves interaction with specific molecular targets in the body. These may include:
Receptors: Binding to specific receptors to exert its effects.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways to produce therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidinol derivatives: Compounds with similar piperidinol structures.
p-Chlorophenyl compounds: Compounds containing the p-chlorophenyl group.
Cyclopropyl derivatives: Compounds with cyclopropyl groups.
Uniqueness
4-Piperidinol, 4-(p-chlorophenyl)-1-(2-phenylcyclopropyl)-(E)- is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Propriétés
Numéro CAS |
102071-49-8 |
|---|---|
Formule moléculaire |
C20H23Cl2NO |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C20H22ClNO.ClH/c21-17-8-6-16(7-9-17)20(23)10-12-22(13-11-20)19-14-18(19)15-4-2-1-3-5-15;/h1-9,18-19,23H,10-14H2;1H/t18-,19+;/m0./s1 |
Clé InChI |
ZTOXLRWFSWAPMK-GRTNUQQKSA-N |
SMILES isomérique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)[C@@H]3C[C@H]3C4=CC=CC=C4.Cl |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C3CC3C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)


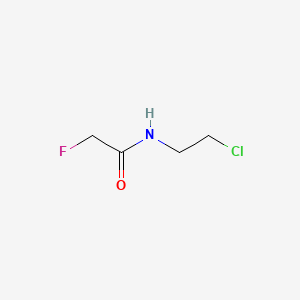


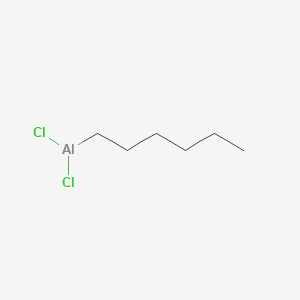
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

